

Introduction: The Quintessential Internal Standard for Bioanalysis

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Compound of Interest

Compound Name: *N-Desethyl Brinzolamide-13C,d3*

CAS No.: 1246816-82-9

Cat. No.: B565742

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In the landscape of pharmaceutical development and clinical research, the precise quantification of drug molecules and their metabolites is paramount. Brinzolamide, a potent carbonic anhydrase inhibitor, is a cornerstone therapy for reducing intraocular pressure in patients with glaucoma and ocular hypertension.[1][2] Its primary active metabolite, N-Desethyl Brinzolamide, also contributes to the therapeutic effect by inhibiting carbonic anhydrase isozymes.[3][4] Understanding the pharmacokinetic profile of both the parent drug and its active metabolites is crucial for optimizing dosing regimens and ensuring patient safety.

This guide focuses on **N-Desethyl Brinzolamide-13C,d3**, a stable isotope-labeled (SIL) analogue of the primary metabolite. Its significance lies not in its therapeutic activity, but in its critical role as an internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of one Carbon-13 atom and three deuterium atoms provides a distinct mass shift, allowing it to be differentiated from the endogenous metabolite while ensuring it behaves almost identically during sample extraction, chromatographic separation, and ionization. This mimetic behavior is the key to correcting for analytical variability and achieving the high accuracy and precision required in regulated drug development.

PART 1: Core Chemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a reference standard is the foundation of its effective use. **N-Desethyl Brinzolamide-13C,d3** is structurally identical to its unlabeled counterpart, with the exception of the isotopic enrichment.

Chemical Structure

The molecule retains the core thieno[3,2-e]-1,2-thiazine-6-sulfonamide structure characteristic of Brinzolamide and its derivatives. The key features are the sulfonamide groups, which are crucial for carbonic anhydrase inhibition, and the stereospecificity at the chiral center.

Caption: Chemical structure of **N-Desethyl Brinzolamide-13C,d3**.

Physicochemical Data Summary

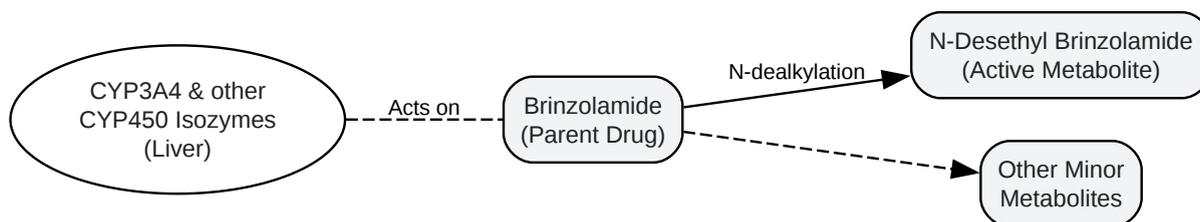
The following table summarizes the key identifiers and properties of this critical reagent.

Property	Value	Source(s)
Chemical Name	(4R)-4-Amino-3,4-dihydro-2-[(3-methoxy-13C,d3)propyl]-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-Dioxide	[5][6]
CAS Number	1246816-82-9	[5][7][8]
Molecular Formula	C ₉ ¹³ CH ₁₄ D ₃ N ₃ O ₅ S ₃	[5][7][8]
Molecular Weight	359.47 g/mol	[5][7][8]
Synonyms	AL 8520-13C,d3	[5][6]
Unlabeled Form	N-Desethyl Brinzolamide (CAS: 2775292-24-3)	[3][9]
Appearance	Solid	[3]
Solubility	Soluble in DMSO	[3]
Storage	2-8°C Refrigerator	[5]

PART 2: Metabolic Generation and Pharmacological Significance

Metabolic Pathway of Brinzolamide

Brinzolamide undergoes metabolism in the liver, primarily mediated by cytochrome P450 isozymes, with CYP3A4 being the main contributor.[10][11] The metabolic pathways include N-dealkylation, O-dealkylation, and oxidation of the N-propyl side chain.[10][11] The primary metabolic transformation is the N-dealkylation of the ethylamino group at the 4-position of the thienothiazine ring, yielding N-Desethyl Brinzolamide.[11]



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Caption: Metabolic conversion of Brinzolamide to its primary active metabolite.

Pharmacological Activity of the Metabolite

Crucially, N-Desethyl Brinzolamide is not an inactive byproduct. It is an active metabolite that also inhibits carbonic anhydrase, particularly CA-II and CA-IV, albeit with different potencies than the parent drug.[3] It binds to carbonic anhydrase in red blood cells and accumulates, contributing to the overall systemic effect of the therapy.[4][10] This activity underscores the necessity of accurately quantifying its concentration in pharmacokinetic studies to build a complete picture of the drug's in-vivo behavior.

PART 3: Application in Quantitative Bioanalysis

The central application of **N-Desethyl Brinzolamide-13C,d3** is as an internal standard (IS) in mass spectrometry-based bioanalysis.

The Rationale for Stable Isotope-Labeled Internal Standards

Quantitative LC-MS/MS analysis is susceptible to several sources of variability, including:

- **Sample Preparation:** Inconsistent recovery during extraction from complex biological matrices (e.g., plasma, urine, hair).[\[12\]](#)[\[13\]](#)
- **Matrix Effects:** Co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate measurements.[\[14\]](#)[\[15\]](#)
- **Instrumental Drift:** Minor fluctuations in instrument performance over the course of an analytical run.

An ideal internal standard co-elutes with the analyte and experiences the exact same variations in extraction, matrix effects, and instrument response. By adding a known quantity of the IS to every sample, standard, and blank at the beginning of the sample preparation process, the ratio of the analyte's signal to the IS's signal is used for quantification. This ratio remains stable even if the absolute signals fluctuate, thereby correcting for analytical variability.

Stable isotope-labeled standards are considered the "gold standard" for this purpose.[\[14\]](#) Because the isotopic labels (^{13}C , D) only minimally alter the physicochemical properties, **N-Desethyl Brinzolamide- ^{13}C ,d3** has virtually identical chromatographic retention time, extraction recovery, and ionization efficiency to the native N-Desethyl Brinzolamide.[\[15\]](#) Its only significant difference is its mass, allowing the mass spectrometer to measure it and the analyte simultaneously but independently.

Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This section outlines a robust, self-validating protocol for the quantification of N-Desethyl Brinzolamide in human plasma.

Objective: To determine the concentration of N-Desethyl Brinzolamide in human plasma samples using a validated LC-MS/MS method with **N-Desethyl Brinzolamide- ^{13}C ,d3** as the

internal standard.

1. Materials and Reagents

- Analytes: N-Desethyl Brinzolamide reference standard, **N-Desethyl Brinzolamide-13C,d3** (Internal Standard).
- Matrix: Blank human plasma (K₂EDTA as anticoagulant).
- Reagents: HPLC-grade acetonitrile, methanol, formic acid; Ultrapure water.
- Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, centrifuge, LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

2. Preparation of Stock and Working Solutions

- Causality: Accurate stock solutions are the foundation of the entire assay. Prepare primary stock solutions of the analyte and the IS in a suitable organic solvent (e.g., DMSO or methanol) at 1 mg/mL.
- From the primary stocks, prepare a series of intermediate and working solutions by serial dilution in 50:50 acetonitrile:water. These will be used to spike the plasma for calibration standards and quality controls (QCs).
- The IS working solution should be prepared at a concentration that yields a robust and stable signal in the mass spectrometer (e.g., 50 ng/mL).

3. Preparation of Calibration Standards and Quality Controls

- Spike blank human plasma with the appropriate analyte working solutions to create a calibration curve with 8-10 non-zero concentration points (e.g., 0.1 to 100 ng/mL).
- Prepare QC samples in blank plasma at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
- Trustworthiness: QCs are prepared from a separate stock solution than the calibration standards to provide an independent verification of the curve's accuracy.

4. Sample Preparation (Protein Precipitation)

- Step 1: Aliquot 100 μ L of each standard, QC, and unknown plasma sample into a 1.5 mL microcentrifuge tube.
- Step 2: Add 10 μ L of the IS working solution to every tube (except for double-blanks) and vortex briefly.
- Step 3: Add 300 μ L of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.
 - Expertise: Cold acetonitrile enhances the precipitation efficiency. Formic acid helps in protonating the analyte for better ionization in positive ESI mode.
- Step 4: Vortex vigorously for 1 minute.
- Step 5: Centrifuge at $>12,000 \times g$ for 10 minutes at 4°C to pellet the precipitated protein.
- Step 6: Carefully transfer the supernatant to a clean autosampler vial for analysis.

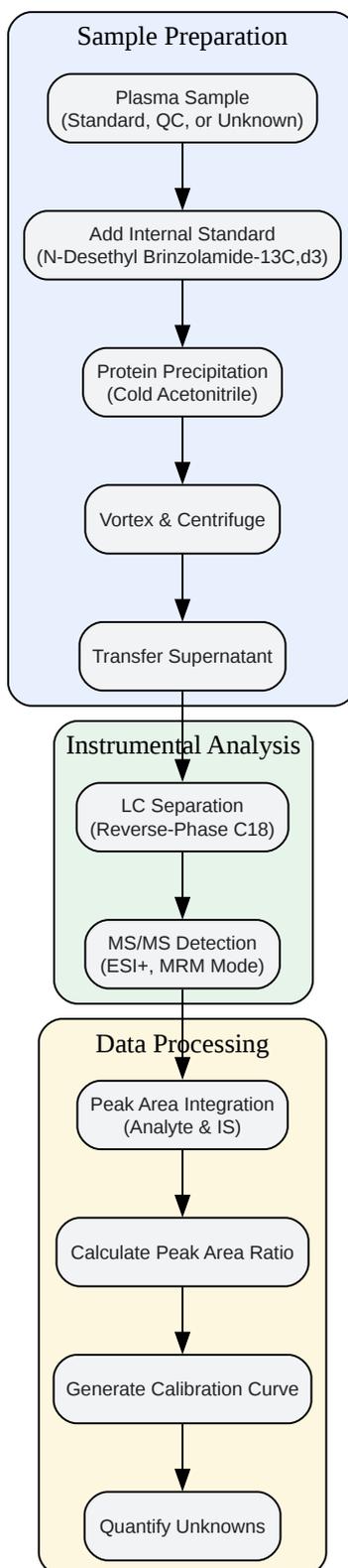
5. LC-MS/MS Conditions

- Liquid Chromatography:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.
- Mass Spectrometry (Triple Quadrupole):

- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (Hypothetical):
 - N-Desethyl Brinzolamide: Q1: 356.0 -> Q3: 257.1 (example transition)
 - **N-Desethyl Brinzolamide-13C,d3 (IS):** Q1: 360.0 -> Q3: 261.1 (example transition, accounting for +4 Da shift)
- Optimization: Source parameters (gas flows, temperature) and compound parameters (collision energy, declustering potential) must be optimized empirically for maximum signal intensity.

6. Data Analysis and Validation

- Integrate the peak areas for both the analyte and the IS for all injections.
- Calculate the Peak Area Ratio (Analyte Area / IS Area).
- Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted ($1/x^2$) linear regression.
- Determine the concentration of the analyte in QC and unknown samples by back-calculating from the regression equation.
- Self-Validation: The assay's performance must be validated according to regulatory guidelines, assessing linearity, accuracy (QC results within $\pm 15\%$ of nominal), precision (CV $\leq 15\%$), selectivity, LLOQ, and matrix effect.



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Caption: Workflow for the bioanalytical quantification of N-Desethyl Brinzolamide.

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